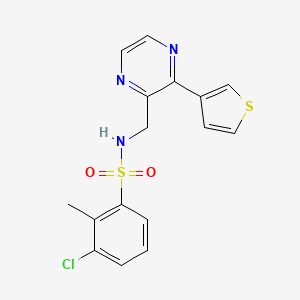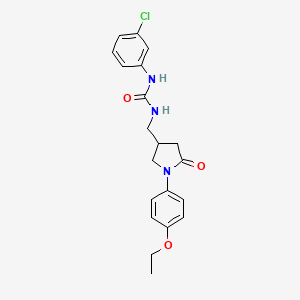
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as CEP or LFM-A13 and is known for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Corrosion Inhibition
Research has explored the effectiveness of similar organic compounds in inhibiting corrosion of metals in acidic environments. For instance, a study by Bahrami, M., & Hosseini, S. M. A. (2012) investigated the corrosion behavior of mild steel in hydrochloric acid solution containing organic inhibitors. These compounds showed good performance as corrosion inhibitors, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm model. This suggests potential applications in protecting metal infrastructure and machinery in industrial settings (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Contaminants
Another study by Sirés et al. (2007) focused on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, demonstrating the potential of certain compounds in environmental remediation. The main oxidant, hydroxyl radical (OH), produced in the electro-Fenton process, effectively degraded these antimicrobials, indicating the relevance of similar urea compounds in wastewater treatment and pollution control (Sirés et al., 2007).
Nonlinear Optical Properties
Research into the electronic, optical, and nonlinear optical properties of related chalcone derivatives provides insights into potential applications in optoelectronics. Shkir, M., et al. (2018) performed a first-principles study on a chalcone derivative, highlighting its significant second and third order nonlinear optical properties. These findings suggest applications in the development of new materials for optoelectronic device fabrication, such as in lasers, optical modulators, and telecommunication technologies (Shkir et al., 2018).
Anticancer Research
Feng, J., et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against cancer cell lines, revealing the potential of similar compounds in medicinal chemistry for developing new anticancer agents (Feng et al., 2020).
Environmental Degradation of Pesticides
Gatidou, G., & Iatrou, E. (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides, demonstrating the environmental fate and degradation pathways of these compounds. This research is crucial for understanding the environmental impact and degradation mechanisms of urea-based pesticides, aiding in the development of more eco-friendly agricultural chemicals (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-18-8-6-17(7-9-18)24-13-14(10-19(24)25)12-22-20(26)23-16-5-3-4-15(21)11-16/h3-9,11,14H,2,10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJYDOOEQJGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

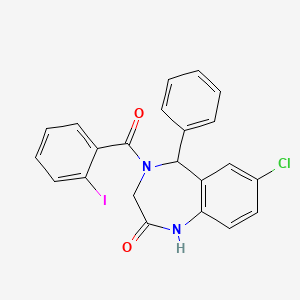
![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
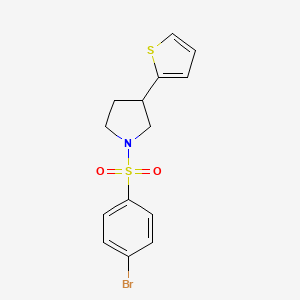
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
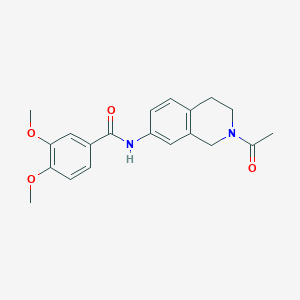
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)


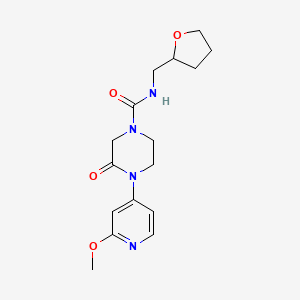
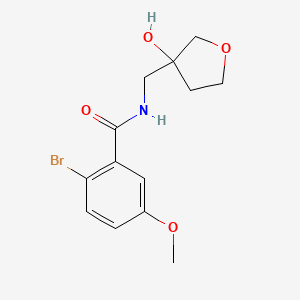
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)
![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)
![Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2836677.png)
